molecular formula C22H28N2O2 B2636000 N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-naphthamide CAS No. 2034589-82-5

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-naphthamide

Cat. No.: B2636000
CAS No.: 2034589-82-5
M. Wt: 352.478
InChI Key: ZMGAWBMTGGVTGI-UHFFFAOYSA-N
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Description

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.478. The purity is usually 95%.
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Scientific Research Applications

  • Molecular Interaction and Pharmacophore Modeling : A study investigated the molecular interactions of a related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. The research used AM1 molecular orbital method for conformational analysis and developed unified pharmacophore models for CB1 receptor ligands, contributing to the understanding of steric binding interactions and receptor activities (Shim et al., 2002).

  • Synthesis and Radioligand Binding Assays : Another research focused on the synthesis of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives with various methylpiperidines. This study explored sigma-subtype affinities and selectivities using radioligand binding assays at sigma(1) and sigma(2) receptors, providing insights into ligand-receptor interactions and potential applications in PET experiments and tumor research (Berardi et al., 2005).

  • Catalytic Synthesis Using Nanomaterials : Research was conducted on the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of derivatives like 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol. This study highlighted the efficiency of nanomaterials in facilitating chemical reactions, offering clean methodologies and easy workup procedures (Mokhtary & Mogharab Torabi, 2017).

  • Solid Form Selection in Drug Development : A study on a zwitterionic compound, structurally related to N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-naphthamide, focused on solid form selection for pharmaceutical applications. This research provided insights into stability and manufacturability considerations in drug development (Kojima et al., 2008).

  • Computational Studies for Drug Design : Computational studies, including docking and molecular dynamics simulations, were carried out on N1 substituted pyrazole derivatives complexed with B-Raf kinase. This research provided valuable insights into the structural and energetic preferences of inhibitors, which can be crucial for drug design and development (Alzate-Morales et al., 2010).

Properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c25-22(21-7-3-5-18-4-1-2-6-20(18)21)23-16-17-8-12-24(13-9-17)19-10-14-26-15-11-19/h1-7,17,19H,8-16H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGAWBMTGGVTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)C4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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